2,2-Diphenyl-4-(1-piperidinyl)pentanenitrile
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Overview
Description
2,2-Diphenyl-4-piperidinovaleronitrile is an organic compound with the molecular formula C22H26N2. It is a white crystalline solid or powder that is stable under normal conditions . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2,2-Diphenyl-4-piperidinovaleronitrile involves several steps. One common method includes the reaction of benzyl cyanide with malonic anhydride in an appropriate solvent to obtain malononitrile . Subsequently, malononitrile reacts with phenylboronic acid under copper catalysis to produce the corresponding arylacetylene compound . This synthetic route is relatively complex and requires precise reaction conditions to achieve high yields.
Chemical Reactions Analysis
2,2-Diphenyl-4-piperidinovaleronitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,2-Diphenyl-4-piperidinovaleronitrile has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it has been studied for its potential analgesic (pain-relieving) properties . Additionally, this compound is utilized in industrial processes for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-4-piperidinovaleronitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,2-Diphenyl-4-piperidinovaleronitrile can be compared with other similar compounds, such as dipipanone hydrochloride, which is also an analgesic . The uniqueness of 2,2-Diphenyl-4-piperidinovaleronitrile lies in its specific chemical structure and properties, which may offer distinct advantages in certain applications . Other similar compounds include various arylacetylene derivatives and piperidine-based molecules .
Properties
CAS No. |
5424-11-3 |
---|---|
Molecular Formula |
C22H26N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,2-diphenyl-4-piperidin-1-ylpentanenitrile |
InChI |
InChI=1S/C22H26N2/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3 |
InChI Key |
ILJNEWQDWFOAGR-UHFFFAOYSA-N |
SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3 |
5424-11-3 | |
Origin of Product |
United States |
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